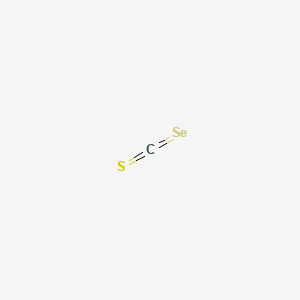
Thiocarbonyl selenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocarbonyl selenide (SCSe) is a chemical compound consisting of carbon, sulfur, and selenium. It belongs to the class of carbon dichalcogenides, which are compounds containing carbon and chalcogen elements (oxygen, sulfur, selenium, tellurium)
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiocarbonyl selenide can be synthesized through several methods, including the reaction of carbon disulfide (CS2) with selenium (Se) under specific conditions. Another method involves the reaction of thiocarbonyl chloride (CSCl) with selenium powder. The reaction conditions typically require controlled temperatures and the presence of a suitable catalyst to facilitate the formation of SCSe.
Industrial Production Methods: In an industrial setting, this compound is produced through large-scale chemical reactions involving the aforementioned precursors. The process is carried out in specialized reactors designed to handle the reactivity of the involved chemicals and ensure the safety of the production environment.
Chemical Reactions Analysis
Types of Reactions: Thiocarbonyl selenide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used to oxidize SCSe.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce SCSe.
Substitution: Nucleophiles and electrophiles are used to facilitate substitution reactions involving SCSe.
Major Products Formed: The major products formed from these reactions include various sulfur and selenium-containing compounds, which can be further utilized in different chemical processes.
Scientific Research Applications
Thiocarbonyl selenide has several scientific research applications across different fields:
Chemistry: SCSe is used as a reagent in organic synthesis and as a building block for the preparation of complex molecules.
Medicine: SCSe is being explored for its potential therapeutic properties, including its use in drug development and as an antioxidant.
Industry: this compound is utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which thiocarbonyl selenide exerts its effects involves its interaction with molecular targets and pathways. SCSe can act as a ligand, forming complexes with metal ions, and participate in redox reactions. The specific molecular targets and pathways depend on the context in which SCSe is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Thiocarbonyl selenide is compared with other similar compounds, such as thiocarbonyl sulfide (SCS) and thiocarbonyl telluride (SCTe). While these compounds share similarities in their chemical structure, SCSe is unique due to its selenium content, which imparts distinct reactivity and properties
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
5951-19-9 |
|---|---|
Molecular Formula |
CSSe |
Molecular Weight |
123.05 g/mol |
InChI |
InChI=1S/CSSe/c2-1-3 |
InChI Key |
UGVGOQWEDNFDPF-UHFFFAOYSA-N |
Canonical SMILES |
C(=S)=[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















